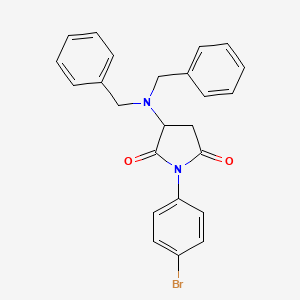

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione

Description

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-bromophenyl group at the 1-position and a dibenzylamino substituent at the 3-position.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN2O2/c25-20-11-13-21(14-12-20)27-23(28)15-22(24(27)29)26(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-14,22H,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFGYAGBYFIGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromophenyl Group: This step often involves the bromination of a phenyl group followed by its attachment to the pyrrolidine-2,5-dione core via nucleophilic substitution.

Attachment of the Dibenzylamino Group: This is usually done through a nucleophilic substitution reaction where the dibenzylamine reacts with an appropriate leaving group on the pyrrolidine-2,5-dione core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dibenzylamino groups may play a role in binding to these targets, influencing their activity and leading to specific biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Physicochemical Properties

Pyrrolidine-2,5-dione derivatives exhibit diverse biological activities depending on substituents. Key structural analogs and their properties are summarized below:

Key Observations:

- Lipophilicity vs. In contrast, dibenzylamino groups balance moderate hydrophobicity with hydrogen-bonding capacity .

- Melting Points: Bulky substituents (e.g., dibenzylamino) likely increase melting points compared to linear thioalkyl chains, as seen in 2c (97–98°C vs. 2d: 78–79°C) .

- Bioavailability Considerations: The dibenzylamino group introduces 6 rotatable bonds, which may reduce oral bioavailability compared to less flexible substituents (e.g., thioalkyl chains), as predicted by Veber’s rules .

GABA Transaminase (GABA-T) Inhibition

- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione (5d) : Exhibits potent GABA-T inhibition (IC₅₀: 100.5 ± 5.2 µM), outperforming vigabatrin (reference drug) . The 4-bromophenyloxy group likely enhances target engagement through halogen bonding.

Multi-Target Derivatives

- 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones: Designed for dual 5-HT1A/SERT binding, these derivatives highlight the importance of nitrogen-rich substituents for receptor interactions . The dibenzylamino group in the target compound could similarly engage serotonin receptors but requires empirical validation.

Biological Activity

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as its structure-activity relationships (SAR) based on various studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound.

- Antibacterial Activity : Research has shown that certain pyrrolidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substituents have been noted for their enhanced bioactivity. For instance, a study highlighted that modifications in the side chains of pyrrolidine derivatives could lead to varying levels of antibacterial effectiveness, with some compounds demonstrating strong inhibition against harmful bacterial strains .

- Antifungal Activity : In vitro tests have also assessed the antifungal properties of pyrrolidine derivatives. The results indicated that certain structural features are crucial for enhancing antifungal activity. Compounds structurally similar to this compound were shown to disrupt fungal cell membranes and inhibit growth effectively .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of pyrrolidine derivatives. Key findings include:

- Substituent Effects : The introduction of bromine and other halogen atoms on the phenyl ring has been linked to increased antimicrobial potency. The electronic effects and steric hindrance provided by these substituents play a critical role in enhancing the binding affinity to bacterial targets .

- Amino Group Variations : The type and configuration of amino groups attached to the pyrrolidine ring also affect the compound's efficacy. For example, dibenzylamino substitutions have been associated with improved bioactivity compared to simpler amines .

Study 1: Antibacterial Efficacy

In a detailed investigation published in MDPI, researchers synthesized a series of pyrrolidine derivatives and evaluated their antibacterial activity against various strains. The study found that this compound exhibited notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value significantly lower than many standard antibiotics .

Study 2: Antifungal Activity Assessment

Another study focused on the antifungal properties of similar compounds, where this compound was tested against Candida species. The results indicated a promising antifungal effect, suggesting potential therapeutic applications in treating fungal infections resistant to conventional treatments .

Data Summary

| Compound | MIC (µg/mL) | Activity Type | Target Organism |

|---|---|---|---|

| This compound | 32 | Antibacterial | Staphylococcus aureus |

| This compound | 64 | Antifungal | Candida albicans |

| Other Pyrrolidine Derivatives | Various | Antibacterial | E. coli, Pseudomonas aeruginosa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.